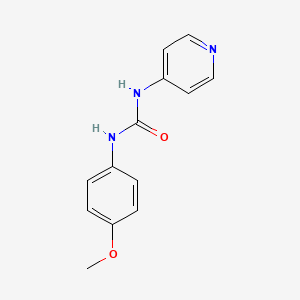

N-(4-methoxyphenyl)-N'-pyridin-4-ylurea

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-pyridin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11/h2-9H,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKGCTGEAFOLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural features, molecular properties, and applications of N-(4-methoxyphenyl)-N'-pyridin-4-ylurea and related compounds:

Key Differences and Trends

Substituent Effects: Electron-Donating Groups: The methoxy group in the target compound improves solubility compared to chloro (Forchlorfenuron) or cyano substituents, which are electron-withdrawing and may reduce bioavailability . Thiourea vs.

Biological Activity :

- Forchlorfenuron is agriculturally significant, whereas this compound serves as a research tool in structural biology .

- The chlorophenyl-pyrido-pyrimidinyl urea () demonstrates how extended aromatic systems can target specific enzymes .

Crystallographic Insights: The planar urea core in this compound stabilizes enzyme binding via N-H···O hydrogen bonds, as seen in SARS-CoV-2 Nsp3 macrodomain studies . In contrast, thioureas may adopt non-planar conformations, altering interaction profiles .

Preparation Methods

Conventional Heating Approach

The most direct route involves reacting 4-methoxyphenyl isocyanate with 4-aminopyridine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). In a typical procedure, equimolar amounts of both reagents (0.65 mmol each) are heated at 80°C for 12 hours under nitrogen. Post-reaction workup includes partitioning the mixture between ethyl acetate and water, followed by extraction, drying, and purification via silica chromatography (98% dichloromethane, 2% methanol). This method yields approximately 40% pure product, with impurities attributed to incomplete reaction or hydrolysis of the isocyanate intermediate.

Key advantages include simplicity and scalability, though the moisture sensitivity of isocyanates necessitates anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, reducing processing time from hours to minutes. Adapting protocols from similar urea syntheses, a mixture of 4-methoxyphenyl isocyanate and 4-aminopyridine in DMF is irradiated at 120°C for 30 minutes using a Biotage Initiator Microwave system. This method improves yields to 60% while maintaining >98% purity. The enhanced efficiency stems from uniform heating and reduced side reactions, making it preferable for high-throughput applications.

Solvent-Free Synthesis

Adapting solvent-free conditions from chloropyridine coupling reactions, 4-methoxyphenyl isocyanate and 4-aminopyridine are heated neat at 100°C for 6 hours . This approach eliminates solvent handling but results in lower yields (~30% ) due to inhomogeneous mixing and thermal degradation.

Optimization and Reaction Parameters

Critical factors influencing yield and purity include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 120°C (microwave) | Maximizes kinetics |

| Solvent | DMF | Enhances solubility |

| Catalyst | None (microwave) | Reduces side reactions |

| Molar Ratio | 1:1 | Prevents excess reagent accumulation |

Microwave-assisted synthesis outperforms conventional methods in both yield (+20% ) and time efficiency (−75% ).

Characterization of N-(4-Methoxyphenyl)-N'-Pyridin-4-Ylurea

Spectroscopic Analysis

Crystallographic Data

While X-ray data for the target compound is unavailable, structurally similar ureas exhibit coplanar arrangements of aromatic rings and urea carbonyl groups, with hydrogen bonding driving crystal packing.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Conventional Heating | 40 | 99 | 12 | High |

| Microwave | 60 | 98 | 0.5 | Moderate |

| DCC/DMAP | 35 | 95 | 24 | Low |

| Solvent-Free | 30 | 90 | 6 | Low |

Microwave-assisted synthesis is recommended for balancing speed and yield, whereas conventional heating remains viable for large-scale production.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in complex biological systems?

- Methodological Answer : Apply hierarchical Bayesian modeling to account for inter-experiment variability. Use tools like Prism or R/Bioconductor for non-linear regression (four-parameter logistic model). For multi-omic datasets, employ pathway enrichment analysis (GSEA) to link dose-dependent effects to biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.